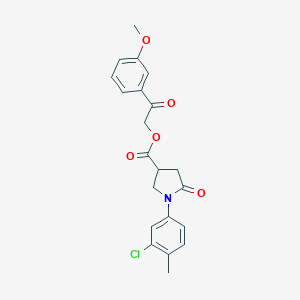![molecular formula C22H18ClNO3S B271279 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a multifunctional compound. It has shown promise in various fields, which makes it a versatile tool for researchers. However, one limitation is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound works and its potential applications.
Orientations Futures
There are many future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as an anticancer agent. Studies have shown that it has selective cytotoxicity against cancer cells, which makes it a promising candidate for further research. Another direction is to investigate its potential as a treatment for neurodegenerative disorders. Studies have shown that it has neuroprotective effects, which makes it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields, such as biochemistry and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting material is 3-hydroxy-1-(4-methylbenzyl)-1H-indole-2,3-dione, which is reacted with 2-bromoethyl thiophene-2-carboxylate to obtain the intermediate product. This intermediate is then reacted with 5-chloro-2-oxoindoline-3-acetic acid to obtain the final product.
Applications De Recherche Scientifique
The scientific research application of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is diverse. This compound has been studied for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C22H18ClNO3S |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-14-4-6-15(7-5-14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-3-2-10-28-20/h2-11,27H,12-13H2,1H3 |
Clé InChI |
IJULUJMRELJESK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





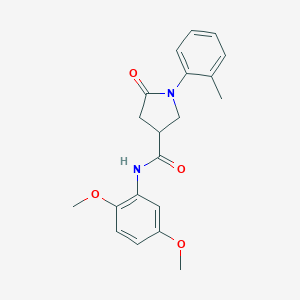
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
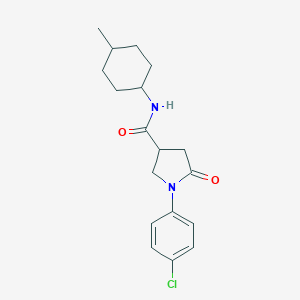
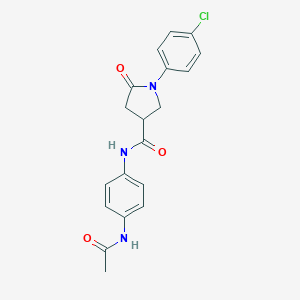


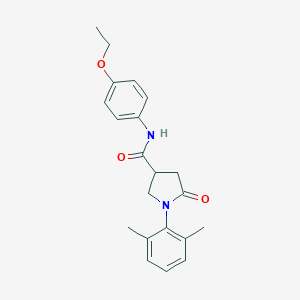
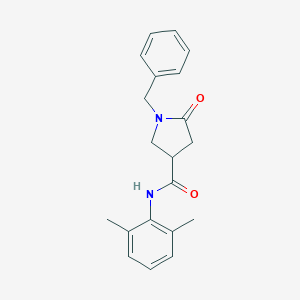
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
